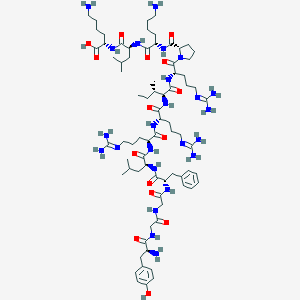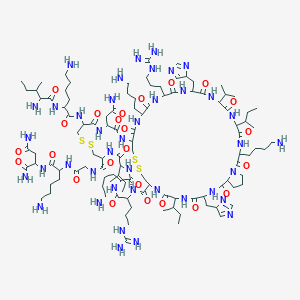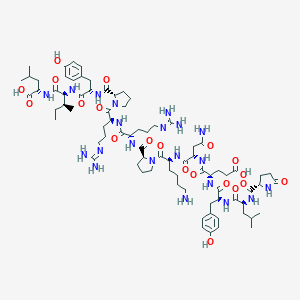
Unii-A98myd1eux
Descripción general
Descripción
This would include the substance’s physical appearance, its uses, and its role in various applications.
Synthesis Analysis
This involves understanding how the substance is synthesized or produced.Molecular Structure Analysis
This involves studying the molecular structure of the substance, including the arrangement of atoms and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This involves studying the chemical reactions the substance undergoes, including its reactivity with other substances.Physical And Chemical Properties Analysis
This involves studying the substance’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Translation of Basic Scientific Research into Practical Innovations
Basic scientific research often translates into practical and deployable innovations, benefiting people and the planet. This process has historical roots, from the discovery of fire to space exploration. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a crucial role in transforming basic research into technological innovations that advance society. They focus on STEM innovation, invention, and entrepreneurship, providing training, education, and financial support to develop viable and socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Working Environments in Large Scientific Applications
Large scientific applications, like the Unified Air Pollution Model (UNI-DEM), often require collaborative working environments due to their complex and geographically dispersed development. These environments utilize various tools and software to enable remote job submission and data sharing, enhancing the collaborative scientific process (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Synthesis of Novel Materials in Chemical Research
The synthesis of novel materials, including inorganic nanoparticles, is pivotal in chemical research. This process drives technological advancements in various industries, such as electronics. The progression from basic material discovery to technological applications exemplifies the significance of scientific research in material innovation (Cushing, Kolesnichenko, & O'Connor, 2004).
STEM Education for Future Learning
STEM education, exemplified by initiatives like SMK Unggulan Terpadu PGII Bandung, is crucial for preparing students to solve problems, innovate, and think logically. It integrates scientific-based learning with sustainable learning approaches, preparing future researchers and innovators (Majid, Fauzi, Ridwan, Hikmawan, Sari, & Widodo, 2018).
Multidisciplinary Collaboration in Scientific and Engineering Research
Scientific research increasingly involves multidisciplinary collaboration, often across multiple organizations. This collaborative approach, facilitated by technological advances, can carry high coordination costs but leads to diverse and innovative outcomes. Effective coordination mechanisms are key to successful multi-university projects (Cummings & Kiesler, 2005).
The Beauty and Benefits of Science
Scientific research, apart from probing deep mysteries of the universe, creates technologies that benefit humanity and generate wealth. This dual aspect of beauty and practical benefit underpins the importance of scientific research (Press, 2013).
Safety And Hazards
This involves understanding the safety precautions needed when handling the substance, as well as the potential hazards it may pose.
Direcciones Futuras
This involves looking at the current state of research on the substance and where future research might be headed.
I hope this general outline helps! If you have more specific information about the substance you’re interested in, feel free to ask!
Propiedades
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O7/c1-9(23)13(19)17(27)22-8-4-6-12(22)16(26)21-7-3-5-11(21)15(25)20-14(10(2)24)18(28)29/h9-14,23-24H,3-8,19H2,1-2H3,(H,20,25)(H,28,29)/t9-,10-,11+,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBPAFWXMCKFIM-BSOLPCOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
CAS RN |
117928-93-5 | |
| Record name | L-Threonyl-L-prolyl-L-prolyl-L-threonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117928935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NT 13 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-THREONYL-L-PROLYL-L-PROLYL-L-THREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A98MYD1EUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















